Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate

Description

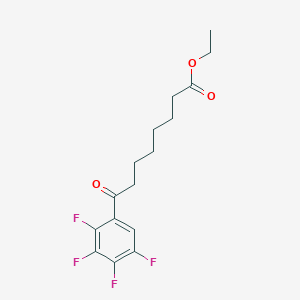

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F4O3/c1-2-23-13(22)8-6-4-3-5-7-12(21)10-9-11(17)15(19)16(20)14(10)18/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVULSTKNJSESHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid.

Reduction: Formation of 8-(2,3,4,5-tetrafluorophenyl)-8-hydroxyoctanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate

This compound (CAS No. 951887-47-1) is a specialized chemical compound characterized by its unique molecular structure, which includes a tetrafluorophenyl group and an oxo group on an octanoate chain. Its chemical formula is . This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and materials science.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification : Used as a starting material for synthesizing other esters.

- Nucleophilic Substitution : The tetrafluorophenyl group can be modified to create derivatives with different functional groups.

Biological Research

Recent studies have explored the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent. The presence of the tetrafluorophenyl moiety enhances its interaction with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Tests indicate that this compound exhibits significant antibacterial properties against various strains.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through specific biochemical pathways.

Material Science

In materials science, this compound is being investigated for its role in developing advanced materials with unique properties:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

- Coatings and Adhesives : The compound's properties make it suitable for formulating coatings that require durability and resistance to harsh environments.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial growth compared to control samples.

Case Study 2: Synthesis of Fluorinated Compounds

In another study focused on organic synthesis, this compound was utilized as a precursor for synthesizing fluorinated derivatives. The research highlighted its effectiveness in producing compounds with enhanced solubility and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural Variations in Aryl Substituents

The primary structural differentiator among analogues lies in the substituents on the aromatic ring and the length of the aliphatic chain. Key examples include:

*Calculated based on substituents and chain length.

Key Observations :

- Electron-Withdrawing Effects : The tetrafluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to chloro- or methoxy-substituted analogues .

- Lipophilicity : Fluorine atoms increase lipophilicity (logP ~3.5 estimated), making the compound more membrane-permeable than the ethoxy variant (logP ~2.8) .

Chain Length and Functional Group Positioning

Variations in chain length significantly alter physicochemical properties:

- Octanoate vs. Butanoate: Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate (4-carbon chain) has a lower molecular weight (~294 vs. ~334) and higher volatility, favoring applications in gas-phase reactions .

Biological Activity

Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

- IUPAC Name : Ethyl 8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoate

- Molecular Formula : C₁₆H₁₈F₄O₃

- Molecular Weight : 334.31 g/mol

- CAS Number : 951887-47-1

The compound features a tetrafluorophenyl group attached to an octanoate backbone, which contributes to its unique chemical behavior and potential applications in various fields such as chemistry, biology, and medicine.

Synthesis

The synthesis of this compound typically involves:

- Esterification : The reaction of 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Purification : The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antimicrobial activity. The presence of the tetrafluorophenyl group may enhance the compound's interaction with microbial membranes or enzymes.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties attributed to the compound's ability to modulate inflammatory pathways. The fluorinated structure may increase lipophilicity, allowing better membrane penetration and interaction with cellular targets.

The biological activity of this compound may involve:

- Enzyme Interaction : The compound could bind effectively to specific enzymes or receptors due to the enhanced binding affinity provided by the fluorine atoms.

- Modulation of Biochemical Pathways : By interacting with key cellular targets, it may influence various biochemical pathways related to inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective: To evaluate the antimicrobial efficacy against various bacterial strains.

- Findings: The compound demonstrated significant inhibition against Gram-positive bacteria compared to controls.

-

Investigation of Anti-inflammatory Effects :

- Objective: To assess the impact on inflammatory markers in vitro.

- Findings: this compound reduced levels of pro-inflammatory cytokines in cell cultures.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2,3,4,5-tetrafluorobenzoyl acetate | C₁₆H₁₈F₄O₃ | Less fluorination; different biological activity profile |

| Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | C₁₂H₁₀F₃O₃ | Different carbon chain length; varied functional groups |

| Ethyl 5-chloro-3-(1H-pyrrol-1-yl)-1-butanone | C₉H₈ClN | Contains chlorine instead of fluorine; distinct activity profile |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or esterification of 2,3,4,5-tetrafluorobenzoyl derivatives with ethyl 8-oxooctanoate precursors. For example, coupling reactions using activating agents like HATU or DIC in solvents such as DMF or CH2Cl2 under inert conditions. Intermediates are validated via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Recrystallization or column chromatography ensures purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : <sup>19</sup>F NMR confirms fluorine substitution patterns, while <sup>1</sup>H/<sup>13</sup>C NMR resolves the ester and keto groups.

- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., molecular ion peaks at m/z 356.1 for C16H17F4O3).

- Crystallography : Single-crystal X-ray diffraction using SHELXL or OLEX2 resolves 3D structure and bond angles .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Standard in vitro assays include:

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anti-inflammatory Screening : Inhibition of TNF-α and IL-6 in LPS-stimulated macrophages.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step reactions?

- Methodological Answer :

- Catalyst Screening : Test alternatives to HATU (e.g., EDCI or T3P) to reduce side reactions.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for acylation efficiency.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Purification : Employ preparative HPLC for high-purity isolation of intermediates .

Q. How do substituent positions (e.g., tetrafluoro vs. trichlorophenyl) impact the compound’s bioactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 3-chlorophenyl or 4-bromophenyl derivatives) and test against the same biological targets.

- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with enzymes like HDACs or bacterial efflux pumps.

- Electronic Effects : Evaluate fluorine’s electron-withdrawing properties via Hammett constants (σpara = 0.54) to rationalize activity differences .

Q. How should researchers address contradictory data in reported biological activities?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, bacterial strains, and LPS batches.

- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required).

- Dose-Response Curves : Generate IC50/EC50 values across multiple replicates to identify outliers.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., Ethyl 8-(3-cyanophenyl)-8-oxooctanoate) to contextualize results .

Q. What mechanistic insights explain the compound’s HDAC inhibitory activity?

- Methodological Answer :

- Enzyme Assays : Measure inhibition of recombinant HDAC isoforms (e.g., HDAC6 IC50 via fluorometric assays).

- Binding Studies : Use ITC (Isothermal Titration Calorimetry) to quantify binding constants (Kd).

- Structural Modeling : Overlay the compound’s crystal structure with HDAC active sites to identify key interactions (e.g., hydrogen bonding with Zn<sup>2+</sup> centers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.